TPA023
Übersicht
Beschreibung
MK-0777, auch bekannt als TPA-023, ist eine Verbindung mit einer neuartigen chemischen Struktur, die hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Es wird als nicht-Benzodiazepin-Anxiolytikum eingestuft, d. h. es hat ähnliche Wirkungen wie Benzodiazepin-Medikamente, ist aber strukturell anders. MK-0777 wirkt als gemischter, subtypspezifischer Ligand der Benzodiazepin-Bindungsstelle von Gamma-Aminobuttersäure vom Typ A (GABAA)-Rezeptoren, wobei es gezielt die α2- und α3-Untereinheiten angreift .
Wissenschaftliche Forschungsanwendungen
MK-0777 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von GABAA-Rezeptor-Liganden zu untersuchen.
Biologie: MK-0777 wird verwendet, um die Rolle von GABAA-Rezeptoren bei verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission und synaptische Plastizität.
Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Angststörungen, Schizophrenie und anderen neurologischen Erkrankungen untersucht. .
Wirkmechanismus
MK-0777 entfaltet seine Wirkung, indem es selektiv an die Benzodiazepin-Bindungsstelle von GABAA-Rezeptoren bindet, die die α2- und α3-Untereinheiten enthalten. Es wirkt als partieller Agonist an diesen Untereinheiten, verstärkt die inhibitorischen Wirkungen von GABA und führt zu anxiolytischen und antikonvulsiven Wirkungen. Im Gegensatz zu herkömmlichen Benzodiazepinen bindet MK-0777 nicht an die α1- und α5-Untereinheiten, die mit sedativen Wirkungen verbunden sind. Dieses selektive Bindungsprofil ermöglicht es MK-0777, therapeutische Vorteile zu bieten, ohne Sedierung zu verursachen .
Wirkmechanismus
Target of Action
TPA023, also known as MK-0777, is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA A receptors . The primary targets of this compound are the α2 and α3-containing subtypes of GABA A receptors .
Mode of Action
This compound acts as a partial agonist at benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at α1 and α5-containing subtypes . This interaction with its targets results in primarily anxiolytic and anticonvulsant effects .
Biochemical Pathways
The action of this compound affects the GABAergic neurotransmission pathway. By selectively modulating the α2 and α3-containing GABA A receptors, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain .
Pharmacokinetics
This compound is well absorbed following oral administration and extensively metabolised by the liver, with a half-life of 6.7 hours . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . These ADME properties impact the bioavailability of this compound, ensuring it reaches its target receptors in the brain.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced GABAergic neurotransmission, leading to anxiolytic and anticonvulsant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the activity of CYP3A4 and CYP3A5 enzymes, such as certain foods, other drugs, and genetic variations, can impact the metabolism and hence the action of this compound . Furthermore, the bioavailability of this compound can be affected by factors that influence drug absorption, such as the presence of food in the stomach.
Biochemische Analyse
Biochemical Properties
TPA023 is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA_A receptors. It acts as a partial agonist at the benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at the α1 and α5-containing subtypes . This selective binding results in its anxiolytic and anticonvulsant effects without the sedative side effects typically associated with benzodiazepines . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 .
Cellular Effects
This compound influences various cellular processes by modulating GABA_A receptors. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability . This modulation affects cell signaling pathways, particularly those involved in anxiety and seizure control. This compound has been shown to have anxiolytic effects in rodents and primates without causing sedation, even at high doses . It also impacts gene expression related to GABA_A receptor subunits, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to GABA_A receptor subtypes. By acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5 subtypes, this compound modulates the receptor’s response to GABA . This selective modulation results in anxiolytic and anticonvulsant effects without sedation. The compound’s interaction with GABA_A receptors leads to changes in ion flow across the cell membrane, altering neuronal excitability and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and consistent effects over time. It is well absorbed following oral administration and extensively metabolized by the liver . The compound has a half-life of approximately 6.7 hours . Long-term studies have shown that this compound does not induce tolerance or dependence, making it a promising candidate for chronic use . Preclinical toxicity studies revealed cataract formation with long-term dosing, leading to the termination of its clinical development .
Dosage Effects in Animal Models
In animal models, this compound exhibits dose-dependent effects. At low to moderate doses, it produces significant anxiolytic and anticonvulsant effects without sedation . At very high doses, some adverse effects, such as cataract formation, have been observed . The compound’s efficacy in reducing anxiety and seizures has been demonstrated in various rodent and primate models .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation . These metabolic pathways result in the formation of several metabolites, which are excreted in urine and feces . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . The metabolites of this compound include t-butyl hydroxy and N-desethyl derivatives, as well as glucuronide conjugates .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It reaches peak plasma concentrations within approximately 2 hours . The compound is extensively metabolized, and its metabolites are excreted in urine and feces . This compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target GABA_A receptors, which are located on the cell membrane . The compound’s interaction with these receptors influences its activity and function within the cell. This compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments or organelles .
Vorbereitungsmethoden
Die Synthese von MK-0777 umfasst mehrere Schritte, beginnend mit der Herstellung der Triazolopyridazin-Grundstruktur. Die Synthesemethode umfasst typischerweise die folgenden Schritte:
Bildung des Triazolopyridazin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um das Triazolopyridazin-Ringsystem zu bilden.
Einführung von Substituenten: Die Grundstruktur wird dann modifiziert, indem verschiedene Substituenten, wie z. B. die 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy-Gruppe und die 2-Fluorphenyl-Gruppe, durch eine Reihe von Substitutionsreaktionen eingeführt werden.
Letzte Modifikationen:
Industrielle Produktionsmethoden für MK-0777 würden wahrscheinlich die Skalierung dieser Synthesewege beinhalten, während gleichzeitig die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
MK-0777 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Triazolring, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können an der Fluorphenylgruppe auftreten, was zur Bildung reduzierter Derivate führt.
Substitution: MK-0777 kann Substitutionsreaktionen eingehen, insbesondere am Triazolopyridazin-Kern, was zur Bildung verschiedener substituierter Derivate führt.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
MK-0777 ist einzigartig in seiner selektiven Bindung an die α2- und α3-Untereinheiten von GABAA-Rezeptoren. Ähnliche Verbindungen umfassen:
TPA-023B: Ein weiterer subtypspezifischer Ligand von GABAA-Rezeptoren mit ähnlichen anxiolytischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Die einzigartige Selektivität von MK-0777 für die α2- und α3-Untereinheiten macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Untereinheiten bei Angstzuständen und anderen neurologischen Erkrankungen .
Eigenschaften
IUPAC Name |
7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQBLNTSQOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179938 | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252977-51-8 | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-0777 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0777 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.